molecular formula C22H35NO4 B379625 N-cyclododecyl-3,4,5-trimethoxybenzamide CAS No. 304890-29-7

N-cyclododecyl-3,4,5-trimethoxybenzamide

Cat. No.: B379625
CAS No.: 304890-29-7
M. Wt: 377.5g/mol
InChI Key: XPRZPAVEZZWNAQ-UHFFFAOYSA-N
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Description

N-Cyclododecyl-3,4,5-trimethoxybenzamide (CAS 1000311-05-7) is a synthetic benzamide derivative featuring a cyclododecyl group attached to the amide nitrogen of a 3,4,5-trimethoxybenzoyl scaffold. Its large, lipophilic cyclododecyl substituent distinguishes it from simpler alkyl or aromatic analogs, likely influencing its solubility, crystallinity, and biological interactions.

Properties

CAS No.

304890-29-7

Molecular Formula

C22H35NO4

Molecular Weight

377.5g/mol

IUPAC Name

N-cyclododecyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H35NO4/c1-25-19-15-17(16-20(26-2)21(19)27-3)22(24)23-18-13-11-9-7-5-4-6-8-10-12-14-18/h15-16,18H,4-14H2,1-3H3,(H,23,24)

InChI Key

XPRZPAVEZZWNAQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCCCCCCCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen significantly impacts physical properties such as melting point (MP), yield, and lipophilicity. Below is a comparative analysis of key analogs:

Compound Name Substituent MP (°C) Yield (%) Key Observations Reference
N-Cyclododecyl-3,4,5-TMB Cyclododecyl N/A N/A High lipophilicity due to bulky substituent
N-Butyl-3,4,5-TMB (Compound 13) Linear C4 alkyl 115–116 89.1 Moderate MP; high synthetic yield
N-Isobutyl-3,4,5-TMB (Compound 14) Branched C4 alkyl 118–119 91.3 Slightly higher MP than linear analog
N-Cyclohexyl-3,4,5-TMB (Compound 15) Cyclohexyl 179–180 44.4 High MP, lower yield due to steric hindrance
N-Benzyl-3,4,5-TMB (Compound 17) Benzyl 138–139 59.6 Aromatic substituent enhances π-π interactions
N-(4-Bromophenyl)-3,4,5-TMB 4-Bromophenyl N/A N/A Bromine adds polarity and halogen bonding potential

Key Trends :

  • Bulkier substituents (e.g., cyclohexyl, cyclododecyl) correlate with higher melting points and lower synthetic yields, likely due to steric challenges during crystallization .
  • Branched alkyl chains (e.g., isobutyl vs. butyl) marginally increase MP, suggesting tighter molecular packing .

Key SAR Insights :

  • Branching in alkyl chains (e.g., isobutyl) enhances trypanocidal potency (IC50 = 2.21 µM) and selectivity (SI = 298.64) compared to linear analogs .
  • Aromatic substituents (e.g., benzyl, 4-bromophenyl) may improve target engagement through π-π stacking or halogen bonding .

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